molecular formula C17H22N4O2S2 B4504056 1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide

1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide

Cat. No.: B4504056
M. Wt: 378.5 g/mol
InChI Key: IHTIOJIDSIOXGC-UHFFFAOYSA-N
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Description

1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine with appropriate reagents to introduce the sulfanyl group.

    Attachment of the Propanoyl Group: The thienopyrimidine derivative is then reacted with a propanoyl chloride derivative under suitable conditions to form the propanoyl intermediate.

    Coupling with Piperidine-4-carboxamide: The final step involves coupling the propanoyl intermediate with piperidine-4-carboxamide under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The thienopyrimidine core can undergo substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic uses, particularly in the development of new drugs.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The thienopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine-4-carboxamide moiety, in particular, may enhance its bioactivity and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

1-[3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c1-10-11(2)25-17-14(10)16(19-9-20-17)24-8-5-13(22)21-6-3-12(4-7-21)15(18)23/h9,12H,3-8H2,1-2H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTIOJIDSIOXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCCC(=O)N3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide
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1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide
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1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide
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1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide
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1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide
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1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide

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